3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Overview
Description
3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a heterocyclic compound that belongs to the class of furochromenes This compound is characterized by a fused ring system consisting of a furan ring and a chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 3-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile, followed by the formation of the furochromene moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the multicomponent reaction approach mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as tyrosinase, inhibiting its activity and affecting melanogenesis.
Pathways Involved: It may modulate oxidative stress pathways, leading to its antioxidant effects. Additionally, it can influence inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one: Similar structure but with different substituents on the aromatic ring.
5-(4-methoxyphenyl)-3,9-dimethylfuro[3,2-g]chromen-7-one: Another furochromene derivative with variations in the substitution pattern.
Uniqueness
3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-11-6-19(20)23-18-9-17-15(8-14(11)18)16(10-22-17)12-4-3-5-13(7-12)21-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQDNFMYZJPKJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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